molecular formula C21H24N4OS B2585865 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 838259-83-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Numéro de catalogue: B2585865
Numéro CAS: 838259-83-9
Poids moléculaire: 380.51
Clé InChI: XCARZPMLAYLBEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against B-RAF kinases. The B-RAF protein is a critical component of the RAF/MEK/ERK signaling pathway , which regulates central cellular processes including proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, result in constitutive activation of this pathway and are oncogenic drivers in a significant percentage of melanomas, as well as colorectal, thyroid, and other cancers. This compound exerts its effect by competitively binding to the ATP-binding site of the B-RAF kinase, thereby blocking the aberrant signaling that promotes tumor growth and survival. Its core structure, featuring a tetrahydrobenzothiophene scaffold linked to a phenylpiperazine moiety via an acetamide bridge, is characteristic of molecules developed to target this kinase. Consequently, its primary research value lies in the investigation of targeted cancer therapies , serving as a crucial tool compound for studying signal transduction mechanisms in oncology, exploring drug resistance phenomena, and evaluating potential combination treatment strategies in preclinical models. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c22-14-18-17-8-4-5-9-19(17)27-21(18)23-20(26)15-24-10-12-25(13-11-24)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCARZPMLAYLBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Attachment of the Phenylpiperazine Moiety: This step involves the coupling of the phenylpiperazine with the intermediate compound, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Thiazole vs. Tetrahydrobenzothiophene Derivatives
  • Compound 6 (): 2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide replaces the tetrahydrobenzothiophene with a thiazole ring. The synthesis yield is 75%, with a melting point (m.p.) of 289–290°C .
  • Target Compound : The tetrahydrobenzothiophene core likely improves membrane permeability due to increased lipophilicity compared to thiazole derivatives.
(b) Benzo[d]thiazole Derivatives ()
  • Compound 3a: N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide features a chlorinated benzo[d]thiazole core. It has an m.p. of 225–226°C and a high synthesis yield (86.4%) .

Piperazine Substituent Variations

(a) 4-Phenylpiperazine vs. Other Piperazines
  • Compound 16 () : N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide retains the 4-phenylpiperazine group but attaches it to a methoxy-substituted thiazole. The methoxy group may enhance solubility (m.p. 281–282°C, molecular weight 408.52) .
  • The molecular weight is 305.395 .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent m.p. (°C) Molecular Weight Synthesis Yield Biological Target Reference
Target Compound Tetrahydrobenzothiophene 4-Phenylpiperazine N/A ~331.47* N/A Proposed MMP/5-LOX
2-(4-Phenylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (6) Thiazole 4-Phenylpiperazine 289–290 422.54 75% MMP inhibitor
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) Benzo[d]thiazole 4-Phenylpiperazine 225–226 426.96 86.4% Dopaminergic affinity
Morpholine Derivative (58125-32-9) Tetrahydrobenzothiophene Morpholine N/A 305.395 N/A Undisclosed

*Estimated based on (C18H25N3OS: 331.47 g/mol).

Key Findings

Structural Flexibility : The acetamide linker allows modular attachment of diverse heterocycles (thiazole, benzo[d]thiazole) and piperazine substituents, enabling fine-tuning of physicochemical and biological properties.

Biological Relevance : The 4-phenylpiperazine group is critical for receptor binding across analogs, while the core heterocycle influences target selectivity (e.g., MMP vs. 5-LOX inhibition).

Synthetic Efficiency : Yields for phenylpiperazine derivatives range from 72–86%, demonstrating robust synthetic routes .

Q & A

Q. Methodological Answer :

Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to intended targets (e.g., serotonin receptors) .

PK/PD Modeling : Correlate in vitro IC50_{50} with in vivo efficacy using compartmental models, adjusting for bioavailability and metabolic stability .

Basic: How is the crystal structure determined for this compound?

Q. Methodological Answer :

Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize disorder .

Structure Solution : Use SHELXD for phase problem resolution via direct methods .

Refinement : SHELXL for iterative model adjustment, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Validation : Check R-factors (<5%) and CCDC deposition (e.g., CIF file submission) .

Advanced: How to design SAR studies for optimizing this compound’s pharmacological profile?

Q. Methodological Answer :

Scaffold Modification : Replace the tetrahydrobenzothiophene with indole or quinoline cores to assess ring size/rigidity impacts on receptor binding .

Functional Group Scanning : Synthesize analogs with varied substituents (e.g., -CF3_3, -OCH3_3) on the phenylpiperazine moiety to map hydrophobic/hydrophilic interactions .

In Silico Screening : Docking (AutoDock Vina) and MD simulations (GROMACS) to prioritize analogs with predicted high affinity for target receptors (e.g., 5-HT1A_{1A}) .

Advanced: How to address discrepancies between computational predictions and experimental binding affinities?

Q. Methodological Answer :

Force Field Calibration : Use QM/MM hybrid methods (e.g., AMBER with DFT) to refine ligand-protein interaction energies .

Solvent Accessibility Analysis : Poisson-Boltzmann calculations (e.g., PDB2PQR) to account for desolvation penalties overlooked in docking .

Experimental Cross-Validation : SPR or ITC (isothermal titration calorimetry) to measure binding thermodynamics and reconcile with computed ΔG values .

Basic: What in vitro assays are suitable for initial biological activity screening?

Q. Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2_2 receptors) .
  • Cytotoxicity : MTT assay in cancer/normal cell lines to assess selectivity .

Advanced: How to evaluate intellectual property novelty for novel derivatives of this compound?

Q. Methodological Answer :

Patent Mining : Use SciFinder or Reaxys to search Markush structures covering benzothiophene-acetamide hybrids .

Novelty Criteria : Compare substituent patterns (e.g., 3-cyano vs. 4-chloro analogs) and synthetic routes against existing claims .

Freedom-to-Operate (FTO) Analysis : Screen for overlapping claims in key jurisdictions (USPTO, EPO) using patent databases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.